3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 442557-70-2) is a thienoquinoline carboxamide derivative with the molecular formula C21H21N3O2S and a molecular weight of 379.48 g/mol. Its structure comprises a tetrahydrothienoquinoline core substituted with a benzyl carboxamide group, an amino moiety at position 3, and two methyl groups at position 7,5.
Properties
IUPAC Name |
3-amino-N-benzyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(27-20(14)24-15)19(26)23-11-12-6-4-3-5-7-12/h3-8H,9-11,22H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBOZGTDOPJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the amino or benzyl positions .
Scientific Research Applications
3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s benzyl carboxamide group enhances lipophilicity compared to analogs with thiazole (B2, B3) or fluorophenyl substituents .
- Electron-withdrawing groups (e.g., -CF3 in ) increase polarity and may influence receptor binding.
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
The compound 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienoquinoline core with various functional groups that may contribute to its biological activity. The presence of an amino group and a benzyl moiety are particularly noteworthy for their potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the thienoquinoline class exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
- Cell Line Studies : The anticancer properties of related thienoquinoline derivatives have been evaluated using various human tumor cell lines. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells such as HepG2 (liver cancer) and DU145 (prostate cancer) .
- Mechanism of Action : The proposed mechanisms include inhibition of topoisomerase II and modulation of apoptotic pathways. These actions suggest that the compound may interfere with DNA replication and repair processes in cancer cells .
- Molecular Docking Studies : Computational docking studies have indicated that these compounds can effectively bind to key targets such as EGFR tyrosine kinase, which is crucial for cancer cell proliferation .
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of thienoquinoline derivatives against various pathogens. For example:
- Bacterial Inhibition : Compounds showed significant activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
- Mechanism : The antimicrobial action is likely attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Recent investigations into related compounds have highlighted their potential neuroprotective effects:
- Induction of Neural Differentiation : Some derivatives have been reported to induce differentiation in PC12 cells, a model for neuronal differentiation. This effect is mediated through pathways independent of traditional neurotrophic factors .
- Fluorescence Properties : Certain derivatives exhibit fluorescence that can be utilized in bioimaging applications, enhancing their utility in neuroscience research .
Data Tables
| Biological Activity | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2, DU145 | Varies | Topoisomerase inhibition |
| Antimicrobial | S. aureus, E. coli | Varies | Cell wall synthesis disruption |
| Neuroprotective | PC12 | Not specified | Neural differentiation induction |
Case Studies
- Case Study 1 : A study on a related thienoquinoline compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value lower than standard chemotherapeutics like etoposide .
- Case Study 2 : Another investigation reported the synthesis and evaluation of thienoquinoline derivatives showing promising antibacterial activity against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
